2,6-Diiodopyrazine

説明

Contextualization within Heterocyclic Chemistry

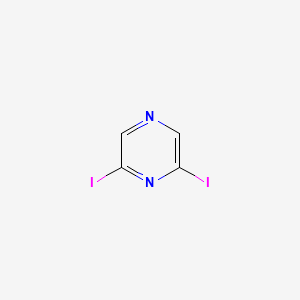

2,6-Diiodopyrazine is a heterocyclic organic compound with the chemical formula C4H2I2N2. chembk.com It belongs to the pyrazine (B50134) family, which are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 4. The defining feature of this compound is the presence of two iodine atoms attached to the carbon atoms at the 2 and 6 positions of the pyrazine ring.

Pyrazines and their derivatives are a significant class of heterocyclic compounds that are of great interest in medicinal chemistry and materials science. The introduction of halogen atoms, such as iodine, onto the pyrazine ring dramatically influences the molecule's electronic properties and reactivity. The two iodine atoms in this compound are electron-withdrawing, which activates the pyrazine ring for certain types of chemical reactions. This reactivity makes it a valuable building block in the synthesis of more complex molecules. vulcanchem.com

Significance of Diiodopyrazine Scaffolds in Modern Chemical Synthesis

The diiodopyrazine scaffold is a key structural motif in modern chemical synthesis due to the versatility of the carbon-iodine bonds. Iodine is an excellent leaving group in various cross-coupling reactions, which are fundamental transformations in the creation of new carbon-carbon and carbon-heteroatom bonds. This allows for the sequential and regioselective introduction of different functional groups at the 2 and 6 positions of the pyrazine ring.

The ability to perform selective cross-coupling reactions is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures from simpler precursors. For instance, palladium-catalyzed reactions like the Suzuki-Miyaura coupling can be employed to attach aryl or heteroaryl groups to the pyrazine core. vulcanchem.com This modular approach is highly valued in drug discovery and materials science for creating libraries of compounds for screening and for fine-tuning the properties of functional materials.

Overview of Research Trajectories for this compound

Current research involving this compound is primarily focused on its application as a versatile intermediate in the synthesis of novel organic compounds with potential biological activity or interesting photophysical properties. chembk.comcymitquimica.com Researchers are exploring its use in the development of new pharmaceuticals, agrochemicals, and advanced materials.

One major research trajectory involves the use of this compound in the synthesis of kinase inhibitors. For example, it has been used as a starting material for 2,6-disubstituted pyrazines that show potent activity as CSNK2A inhibitors, which have potential antiviral applications. biorxiv.orgresearchgate.net In this context, the iodine atoms serve as handles for introducing various substituents to explore the structure-activity relationship of the target compounds.

Another area of investigation is in materials science, where the pyrazine core can be incorporated into larger conjugated systems for applications in organic electronics. chembk.com The specific electronic properties of the pyrazine ring, modified by the iodo-substituents, can be harnessed to create materials with desired optical and electronic characteristics.

A common synthetic route to this compound involves the reaction of 2,6-dibromopyrazine (B1357810) with an iodide salt, such as sodium iodide or potassium iodide. chembk.com Researchers continue to optimize these synthetic methods to improve yields and purity.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C4H2I2N2 chembk.com |

| Molecular Weight | 331.88 g/mol nih.gov |

| Appearance | Yellow crystalline solid chembk.com |

| Solubility | Soluble in some common organic solvents like ethanol (B145695) and acetone. chembk.com |

| CAS Number | 58138-79-7 chembk.com |

Table 2: Key Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling with boronic acids to form biaryl structures. vulcanchem.com |

| Ullmann Coupling | Copper-catalyzed reaction, for instance with an amine, to form a C-N bond. biorxiv.org |

| Halogen Exchange | Reaction with an iodide salt to replace other halogens (e.g., bromine) with iodine. chembk.com |

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,6-dibromopyrazine |

| sodium iodide |

| potassium iodide |

Structure

3D Structure

特性

IUPAC Name |

2,6-diiodopyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2I2N2/c5-3-1-7-2-4(6)8-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDGFMLMNWQGILQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2I2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00451477 | |

| Record name | 2,6-Diiodopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58138-79-7 | |

| Record name | 2,6-Diiodopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 2,6 Diiodopyrazine

Strategies for the Preparation of 2,6-Diiodopyrazine from Dichloropyrazine Precursors

A primary and effective method for the synthesis of this compound involves a halogen exchange reaction, often referred to as a Finkelstein-type reaction, starting from the commercially available precursor, 2,6-dichloropyrazine (B21018). frontiersin.org This strategy leverages the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, making the substitution thermodynamically favorable.

The reaction is typically carried out by treating 2,6-dichloropyrazine with an iodide source. One documented procedure involves heating a mixture of 2,6-dichloropyrazine with sodium iodide (NaI) and hydroiodic acid in a sealed tube. acs.orgresearchgate.net This method has been shown to be effective for producing this compound on a significant scale with a high yield. researchgate.net The use of hydroiodic acid facilitates the displacement of the chloride ions with iodide ions. The reaction proceeds to completion, yielding the desired product as a solid that can be purified through standard laboratory techniques such as extraction and recrystallization. researchgate.net

Table 1: Synthesis of this compound from 2,6-Dichloropyrazine

| Precursor | Reagents | Conditions | Yield | Reference |

|---|

Deprotonative Dimetalation Routes to Diiodopyrazines

An alternative approach to creating diiodinated pyrazines, which avoids halogenated precursors, is through the direct deprotonative dimetalation of the parent pyrazine (B50134) ring, followed by quenching with an iodine source. thieme-connect.com Deprotonative metalation is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. thieme-connect.com However, the high reactivity of the resulting lithiated intermediates, especially with sensitive π-deficient heterocycles like pyrazine, often necessitates the use of specialized bases and carefully controlled reaction conditions to prevent side reactions. thieme-connect.com

The direct dimetalation of unsubstituted pyrazine has been shown to proceed with high regioselectivity. thieme-connect.comresearchgate.net The electronic properties of the pyrazine ring direct the deprotonation to the carbon atoms adjacent to the nitrogen atoms. When a suitable base is used, this results in the formation of a 2,5-dimetalated pyrazine intermediate. Subsequent trapping of this intermediate with iodine regioselectively yields 2,5-diiodopyrazine (B123192). researchgate.net It is important to note that this specific route provides access to the 2,5-isomer, not the 2,6-isomer, highlighting how the choice of synthetic strategy governs the regiochemical outcome. thieme-connect.comresearchgate.net

The choice of base is critical for the success of the deprotonative metalation of pyrazine. Standard bases like alkyllithiums or lithium dialkylamides can be too reactive, leading to undesired side reactions. thieme-connect.com A highly effective base for this transformation is lithium tris(2,2,6,6-tetramethylpiperidino)cadmate, prepared in situ from cadmium(II) chloride (often as a complex with TMEDA) and lithium 2,2,6,6-tetramethylpiperidide (LiTMP). thieme-connect.comresearchgate.net This mixed metal-amide base exhibits synergistic reactivity, allowing for efficient and regioselective deprotonation of pyrazine at room temperature in a solvent like tetrahydrofuran (B95107) (THF). researchgate.netresearchgate.net The use of this cadmate base successfully circumvents the need for cryogenic temperatures often required for the metalation of sensitive heterocycles. thieme-connect.com

The deprotonative dimetalation route using the lithium cadmate base has been successfully scaled up to the gram level. thieme-connect.comresearchgate.net A protocol for a 25 mmol scale synthesis of 2,5-diiodopyrazine has been reported. thieme-connect.comresearchgate.netthieme-connect.com In this procedure, pyrazine is treated with one equivalent of the cadmate base (prepared from one equivalent of CdCl₂·TMEDA and three equivalents of LiTMP) for two hours at room temperature. thieme-connect.com The resulting dimetalated species is then quenched with an excess of iodine to produce 2,5-diiodopyrazine. thieme-connect.com

Table 2: Gram-Scale Synthesis of 2,5-Diiodopyrazine via Deprotonative Dimetalation

| Precursor | Base System | Scale | Yield | Reference |

|---|---|---|---|---|

| Pyrazine | 1 equiv CdCl₂·TMEDA + 3 equiv LiTMP | 2 mmol | 58% | thieme-connect.com |

Use of Lithium Tris(2,2,6,6-tetramethylpiperidino)cadmate in Synthesis

Exploration of Alternative Halogenation Techniques for Pyrazine Derivatives

Direct electrophilic halogenation of the pyrazine nucleus is generally considered unsuccessful. acs.org The electron-deficient nature of the pyrazine ring deactivates it towards electrophilic aromatic substitution. acs.org This inherent lack of reactivity necessitates the development of alternative halogenation strategies.

One powerful alternative is directed ortho-metalation. This technique involves installing a directing group onto the pyrazine ring, which can coordinate to a metalating agent (like a lithium amide) and direct deprotonation to an adjacent position. Research has shown that tert-butoxycarbonyl (Boc)-protected amine groups can serve as effective directing groups for the ortho-lithiation of pyrazines, allowing for subsequent halogenation at the directed site. acs.org

Other advanced halogenation methods, while not yet widely reported for pyrazine itself, offer potential avenues for exploration. These include:

Halogenation of N-oxides: Activating the ring by forming a pyridine (B92270) N-oxide is a common strategy to facilitate halogenation at the 2-position in pyridine chemistry. acs.org This could potentially be adapted for pyrazine systems.

Ring-Opening/Closing Sequences: A novel method for pyridines involves a temporary transformation into a more reactive Zincke imine intermediate, which undergoes highly regioselective halogenation before ring-closing. chemrxiv.org

Control of Regioselectivity in Halogenation Processes

Achieving regiocontrol in the halogenation of pyrazines is paramount for their use in synthesis. The regiochemical outcome is fundamentally dictated by the chosen synthetic methodology.

Precursor-Defined Regioselectivity: Starting with a pre-functionalized precursor is the most straightforward method. The synthesis of this compound from 2,6-dichloropyrazine is a prime example, where the regiochemistry is locked in by the starting material. acs.orgresearchgate.net Similarly, the dilithiation of 2,6-dichloropyrazine followed by reaction with electrophiles allows for the synthesis of tetrasubstituted pyrazines with defined regiochemistry. nih.gov

Reagent-Controlled Regioselectivity: In deprotonation reactions of unsubstituted pyrazine, the inherent electronic structure of the ring directs metalation to the 2- and 5-positions, leading to 2,5-diiodopyrazine upon quenching. thieme-connect.comresearchgate.net

Directing Group-Controlled Regioselectivity: As mentioned, the use of directing groups offers a powerful handle to override the intrinsic reactivity of the ring. A directing group at a specific position can force metalation and subsequent halogenation to occur at an adjacent carbon, a site that might otherwise be unreactive. acs.org

Boron-Mediated Halogenation: A modern strategy for controlling regioselectivity in aromatic halogenation involves installing a boron functional group, which can then be selectively replaced by a halogen via oxidative halodeboronation. nih.govrsc.org This approach, termed "boron control," can achieve ipso-substitution at the carbon-boron bond, offering a precise method for halogen placement that is independent of the ring's inherent electronic biases. nih.gov While demonstrated on other N-heterocycles, this represents a promising future direction for the controlled halogenation of pyrazine derivatives. rsc.org

Advanced Reactivity and Transformation Mechanisms

Cross-Coupling Reactions Utilizing 2,6-Diiodopyrazine as a Substrate

This compound serves as a valuable substrate in various palladium-catalyzed cross-coupling reactions, enabling the synthesis of a wide array of functionalized pyrazine (B50134) derivatives. These reactions are fundamental in constructing complex organic molecules, particularly those with applications in materials science and medicinal chemistry.

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. researchgate.netlumenlearning.com In the context of this compound, this reaction allows for the introduction of aryl or vinyl substituents at the 2- and 6-positions of the pyrazine ring.

The differential reactivity of the C-I bonds in this compound can be exploited to achieve site-selective Suzuki-Miyaura couplings. While both iodine atoms are electronically similar, steric hindrance and catalyst choice can influence which position reacts first. nih.govrsc.org For instance, the use of bulky phosphine (B1218219) ligands on the palladium catalyst can favor coupling at the less sterically hindered position. nih.gov By carefully controlling reaction conditions, such as temperature, solvent, and the stoichiometry of the reagents, it is possible to isolate mono-substituted products, which can then be subjected to a second, different coupling reaction to introduce a different substituent at the remaining iodinated position. nih.govrsc.org This stepwise approach is crucial for the synthesis of unsymmetrically substituted 2,6-diarylpyrazines.

Research has shown that in dihalopyridines, the choice of catalyst and the nature of the halide can direct the regioselectivity of the coupling. researchgate.net For example, in 2-chloro-3,4-diiodopyridine, the reaction occurs sequentially at the C4, then C3, and finally the C2 position. rsc.org While specific studies on the site-selectivity of this compound are less common, the principles derived from similar heteroaromatic systems are applicable. The higher reactivity of the carbon-iodine bond compared to carbon-bromine or carbon-chlorine bonds makes this compound a highly reactive substrate for these transformations. nih.govrsc.org

A wide range of 2,6-diarylpyrazine analogues has been synthesized using the Suzuki-Miyaura reaction with various arylboronic acids. clockss.org The reaction of this compound with two equivalents of an arylboronic acid, in the presence of a palladium catalyst and a base, leads to the formation of symmetrically substituted 2,6-diarylpyrazines. clockss.orgresearchgate.net

For example, the coupling of 2,6-dichloropyrazine (B21018) with phenylboronic acid, using a palladium catalyst, yields 2,6-diphenylpyrazine. clockss.org While this example uses the dichloro-analogue, the same principle applies to the more reactive this compound, often with higher yields and milder reaction conditions. The reaction is compatible with a variety of functional groups on the arylboronic acid, allowing for the synthesis of a diverse library of compounds. researchgate.netresearchgate.net These analogues are of interest for their potential applications as DNA binding agents and in the development of novel therapeutic compounds. researchgate.net

Table 1: Examples of Suzuki-Miyaura Reactions with Dihalopyrazines

| Halopyrazine | Arylboronic Acid | Catalyst | Product | Reference |

| 2,6-Dichloropyrazine | Phenylboronic acid | Bis(triphenylphosphine)palladium(II) dichloride | 2,6-Diphenylpyrazine | clockss.org |

| 2,6-Dichloropyrazine | 4-Methoxyphenylboronic acid | Palladium(0) | 2,6-Bis(4-methoxyphenyl)pyrazine | researchgate.net |

| 2-Chloro-6-bromopyrazine | (4-(Methoxycarbonyl)phenyl)boronic acid | Pd(PPh₃)₄ | Methyl 4-(6-chloropyrazin-2-yl)benzoate | nih.gov |

The Stille coupling is another powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organotin compound with an organic halide. wikipedia.orgnumberanalytics.com This reaction is known for its tolerance of a wide range of functional groups and the stability of the organostannane reagents. libretexts.orgorganic-chemistry.org

While the primary focus is on this compound as a substrate, related Stille couplings involving distannylpyrazines highlight the versatility of this chemistry. In these reactions, a dihalopyrazine can be reacted with a distannane reagent to form a distannylpyrazine, which can then be coupled with an organic halide. nih.govrsc.org The use of a copper(I) co-catalyst can sometimes accelerate the reaction. mychemblog.comresearchgate.net

The reactivity in Stille coupling is influenced by the nature of the halide, with iodides being more reactive than bromides, which are in turn more reactive than chlorides. researchgate.net This reactivity trend allows for selective couplings in mixed dihalopyrazines.

A significant application of the Stille coupling involving 2,6-dihalopyridines (a close structural relative of pyrazines) is the synthesis of terpyridine derivatives. lookchem.com For instance, 2,6-diiodopyridine (B1280989) can be coupled with 5-bromo-2-trimethylstannylpyridine to produce 5,5''-dibromo-2,2':6',2''-terpyridine. lookchem.com This reaction demonstrates the feasibility of constructing complex aromatic systems using the Stille methodology.

The synthesis of furanyl-substituted terpyridines has also been achieved using Stille coupling, where 4'-(trifluoromethanesulfonyl)-2,2'':6',2''-terpyridine is reacted with 2-tributylstannylfuran in the presence of a palladium catalyst. beilstein-journals.org These examples with analogous pyridine (B92270) systems strongly suggest that this compound would be an excellent substrate for similar transformations to create pyrazine-containing oligomers and other complex structures.

Table 2: Examples of Stille Coupling Reactions for Terpyridine Synthesis

| Dihalopyridine | Organostannane | Catalyst | Product | Reference |

| 2,6-Diiodopyridine | 5-Bromo-2-trimethylstannylpyridine | Pd(PPh₃)₄ | 5,5''-Dibromo-2,2':6',2''-terpyridine | lookchem.com |

| 2,6-Dibromopyridine | 5-Bromo-2-tributylstannylpyridine | [Pd(acac)₂]/P(OPh)₃ | 5,5''-Dibromo-2,2':6',2''-terpyridine | |

| 4'-(Trifluoromethanesulfonyl)-2,2'':6',2''-terpyridine | 2-Tributylstannylfuran | Pd(PPh₃)₄ | Furanyl-substituted terpyridine | beilstein-journals.org |

Palladium/Copper-Catalyzed Couplings with Distannylpyrazines

Ullmann-Type Coupling Reactions

Ullmann-type reactions are copper-catalyzed cross-coupling reactions that are instrumental in the formation of carbon-heteroatom and carbon-carbon bonds. organic-chemistry.orgunito.it In the context of this compound, these reactions provide a powerful tool for introducing new functional groups onto the pyrazine core.

Copper-Catalyzed Amination with Indazoles

A significant application of the Ullmann-type reaction is the copper-catalyzed amination of this compound with indazoles. This reaction facilitates the formation of a C-N bond between the pyrazine ring and the indazole moiety, leading to the synthesis of novel heterocyclic compounds. The process typically involves the use of a copper(I) catalyst, a ligand, and a base in a suitable solvent. beilstein-journals.orgrsc.org

Recent research has demonstrated the synthesis of various indazole-containing compounds through copper-catalyzed C-H amination of 2H-indazoles. nih.gov While not directly involving this compound, these studies provide insight into the reaction mechanisms and conditions that could be adapted for its amination. For instance, a plausible mechanism involves the formation of a radical intermediate. nih.gov

The efficiency of such coupling reactions can be influenced by several factors, including the choice of ligand and the reaction conditions. Diamine ligands, for example, have been shown to be effective in promoting Ullmann-type cross-coupling reactions at room temperature. tcichemicals.com

Table 1: Representative Conditions for Copper-Catalyzed Amination

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| CuI | Phenanthroline | K₂CO₃ | DMF | 120 |

| Cu(OAc)₂ | TMEDA | K₃PO₄ | Toluene | 110 |

| Cu₂O | Salicylaldoxime | Cs₂CO₃ | Dioxane | 100 |

This table presents a generalized summary of conditions reported for similar copper-catalyzed amination reactions and may be applicable to this compound.

Directed Ortho-Metalation and its Synthetic Applications

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org This process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. uwindsor.ca This intermediate can then be trapped by various electrophiles to introduce a wide range of substituents.

In pyrazine systems, the inherent electron deficiency of the ring makes electrophilic substitution challenging. acs.orgcmu.edu However, DoM provides a viable alternative for the introduction of functional groups. While direct information on the DoM of this compound is limited, studies on related pyrazine derivatives suggest that substituents can act as DMGs to guide the metalation to a specific position. cmu.edu For instance, tert-butoxycarbonyl-protected amines have been used as directing groups in the ortho-metalation of pyrazines. acs.org The resulting organometallic species can then undergo further reactions, such as cross-coupling, to create more complex molecules. acs.org

The application of DoM to pyrazines has been instrumental in the synthesis of highly functionalized pyrazines and pyrazine ladder polymers. acs.orgcmu.edu

Nucleophilic Aromatic Substitution (SNAr) Strategies in Pyrazine Systems

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those that are electron-deficient. wikipedia.orglibretexts.orgmasterorganicchemistry.com The pyrazine ring, being electron-poor, is predisposed to undergo SNAr reactions. researchgate.net The presence of good leaving groups, such as the iodine atoms in this compound, further facilitates this type of transformation.

In an SNAr reaction, a nucleophile attacks the aromatic ring, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The subsequent departure of the leaving group restores the aromaticity of the ring. The rate of SNAr is significantly enhanced by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com

In the case of this compound, the two iodine atoms can be sequentially or simultaneously replaced by various nucleophiles. The reactivity of the positions on the pyrazine ring can be influenced by the electronic effects of the substituents. For instance, in pyridine, a related nitrogen-containing heterocycle, substitution is often favored at the positions ortho or para to the nitrogen atom. wikipedia.org

Reactivity of Iodine Substituents in Further Functionalization

The iodine atoms in this compound are not only good leaving groups in SNAr reactions but also serve as versatile handles for a variety of cross-coupling reactions. This allows for the introduction of a wide array of functional groups, making this compound a valuable building block in organic synthesis.

The iodine substituents can participate in well-established palladium-catalyzed cross-coupling reactions such as:

Suzuki Coupling: Reaction with organoboron compounds to form new carbon-carbon bonds.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

Stille Coupling: Reaction with organotin compounds.

These reactions offer a high degree of functional group tolerance and are widely used in the synthesis of complex organic molecules. For example, the double bicyclopentylation of 2,6-diiodopyridine has been achieved through a photoredox-catalyzed atom transfer radical addition (ATRA) reaction, highlighting the potential for similar transformations with this compound. acs.org

The differential reactivity of the two iodine atoms can potentially be exploited to achieve selective mono-functionalization, followed by a second, different functionalization at the remaining iodine position. This stepwise approach allows for the synthesis of unsymmetrically substituted pyrazines.

Coordination Chemistry and Ligand Design

2,6-Diiodopyrazine as a Ligand Precursor for Metal Complexes

This compound is a key starting material for crafting more intricate ligands used in coordination chemistry. The iodine atoms at the 2 and 6 positions of the pyrazine (B50134) ring are reactive and can be replaced by various functional groups through nucleophilic substitution reactions. This adaptability is central to its use in creating customized ligands with desired coordination characteristics. For example, a copper-catalyzed coupling reaction between 2,3-diiodopyrazine (B3273171) and a zinc–thiolate complex has been used to synthesize proligands for dithiolene complexes. rsc.org This modular strategy allows for the methodical development of ligands with specific electronic and steric properties, which subsequently dictate the geometry and reactivity of the metal complexes they form. rsc.orglibretexts.org

Design and Synthesis of Polytopic Ligands Incorporating Pyrazine Units

The pyrazine ring is a foundational element in the creation of polytopic ligands, which are molecules designed with multiple sites for metal coordination. massey.ac.nzmdpi.com The nitrogen donors in the pyrazine ring are positioned in a way that makes them excellent for building bridging ligands that can connect several metal centers. By modifying the 2 and 6 positions of the pyrazine core, often beginning with precursors like this compound, chemists can construct sophisticated ligand frameworks. mdpi.com These polytopic ligands are vital for assembling larger structures like coordination polymers and metal-organic frameworks (MOFs). rsc.org The synthesis of such ligands can be complex, sometimes involving the condensation reaction of pyridine-2,6-dicarboxylic hydrazide with other molecules to create tritopic dihydrazide ligands. mdpi.com

Formation of Multi-nuclear Transition Metal Complexes

The utilization of pyrazine-based ligands, frequently synthesized from precursors such as this compound, enables the creation of multi-nuclear transition metal complexes. massey.ac.nzotago.ac.nz The bridging pyrazine unit can mediate magnetic interactions between metal centers, making these complexes subjects of interest for studying molecular magnetism. bham.ac.uk The geometry of the pyrazine ligand controls the distance and orientation of the metal ions. For instance, dinuclear complexes can be formed where a single pyrazine ligand bridges two metal ions. otago.ac.nz By designing ligands with multiple pyrazine units, even larger clusters and coordination polymers can be assembled. cedarville.edu The properties of these multi-nuclear complexes are influenced by the choice of transition metal and the specific design of the ligand. otago.ac.nz

Structural Elucidation of Coordination Compounds

X-ray single crystal diffraction stands as the definitive method for determining the precise three-dimensional structure of coordination compounds. This technique provides exhaustive details on bond lengths, bond angles, and the coordination geometry around the metal centers. rsc.orglew.ro For example, the crystal structure of a two-dimensional polymeric copper(II) complex with a pyrazine-2-carboxamide ligand revealed an elongated octahedral coordination geometry for the copper ion. lew.ro In another study, the analysis of a dinuclear copper(II) complex showed that the metal ions were in a five-coordinate environment. otago.ac.nz These structural details are critical for understanding the material's properties. rsc.orglew.ro Crystallographic data also sheds light on the packing of molecules in the solid state, including intermolecular forces. rsc.org

Table 1: Selected Crystallographic Data for Pyrazine-Based Metal Complexes

| Complex | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref |

| [Cu(PYZ-AM)₂]n(NO₃)₂n·2nCH₃OH | C2/c | - | - | - | - | lew.ro |

| trans-[PdI₂(CNC₅H₄N-3)₂]·2[Cu(tfacac)₂]·2CH₂Cl₂ | P2₁/n | 10.899(3) | 13.903(1) | 17.827(6) | 105.50(2) | acs.org |

| Λ,Λ-[{(bpy)₂Ru}₂(dpTP)]⁴⁺ | - | - | - | - | - | rsc.org |

A suite of spectroscopic methods is essential for characterizing coordination compounds with pyrazine-based ligands. scielo.brbendola.comubc.ca

Nuclear Magnetic Resonance (NMR) : NMR spectroscopy is used to analyze the ligand's structure and confirm its coordination to a metal. acs.org For instance, the ¹H-NMR spectra of sodium pyrazolone (B3327878) complexes show coordination-induced shifts in the imine-proton signals compared to the free ligand. acs.org

Infrared (IR) : IR spectroscopy helps identify the vibrational modes of the pyrazine ring and other functional groups. nih.gov In a study of a pyrazine-2-carbohydrazone ligand and its metal complexes, shifts in the C=N and C=C stretching vibrations to higher wavenumbers upon complex formation confirmed the nitrogen atom's involvement in bonding to the metal ions. nih.gov

Ultraviolet-Visible (UV-Vis) : UV-Vis spectroscopy provides insights into the electronic transitions within the complex. rsc.org The UV-visible spectra of a new bidentate bridging ligand, bis(2-pyridyl)thieno[3,4-b]pyrazine, and its Ru(II) complexes show characteristic π–π* transitions and charge-transfer bands. rsc.org

Electron Spin Resonance (ESR) : ESR is a key technique for studying paramagnetic complexes. For iron(II) complexes of 2,6-bis(pyrazol-3-yl)pyridines, which can exhibit spin-crossover behavior, ESR can provide information on the electronic state of the metal ion. researchgate.net

Table 2: Spectroscopic Data for a Pyrazine Derivative Ligand and its Metal Complexes

| Compound | ν(NH₂) (cm⁻¹) | ν(C=N) & ν(C=C) (cm⁻¹) | ν(C–N) (cm⁻¹) | Ref |

| Pure Ligand | 3448, 3310 | 1625–1600, 1474–1426 | 1220–1020 | nih.gov |

| Mn(II) Complex | Shifted | 1670–1625, 1486–1450 | Shifted to 1230–1040 | nih.gov |

| Fe(III) Complex | - | 1670–1625, 1486–1450 | Shifted to 1230–1040 | nih.gov |

| Co(II) Complex | Shifted | 1670–1625, 1486–1450 | Shifted to 1230–1040 | nih.gov |

| Ni(II) Complex | - | 1670–1625, 1486–1450 | Shifted to 1230–1040 | nih.gov |

X-ray Single Crystal Diffraction Studies

Theoretical Investigations of Electronic Structure in Complexes

Theoretical methods, particularly Density Functional Theory (DFT), are frequently used to complement experimental findings and provide a deeper understanding of the electronic structure of coordination complexes. rsc.orgsemanticscholar.orgbendola.com These calculations can predict molecular geometries, vibrational frequencies, and electronic spectra, which can then be compared with experimental data from X-ray diffraction and spectroscopy. bendola.comrsc.org For pyrazine-bridged polynuclear complexes, theoretical studies are especially useful for quantifying the magnetic exchange interactions between metal centers. bendola.com DFT calculations on a 2D copper(II) polymer with pyrazine ligands helped to describe the electronic properties and charge distribution within the complex, indicating π-acidity of the pyrazine upon coordination. bendola.com Such theoretical insights are instrumental in the rational design of new materials with targeted magnetic or electronic characteristics. mdpi.com

Supramolecular Chemistry and Self Assembly

Utilization of 2,6-Diiodopyrazine in Self-Assembly Processes

This compound serves as a key precursor in the synthesis of more complex organic ligands designed for coordination-driven self-assembly. frontiersin.orgfrontiersin.org A notable application involves its conversion to derivatives that act as "tectons" in the formation of larger supramolecular structures. For instance, this compound can be transformed into 2,6-diethynylpyrazine (B13966986), which is then further functionalized. frontiersin.org This step-wise synthesis allows for the introduction of specific functionalities, such as terminal pyridine (B92270) rings, creating ditopic donor ligands. frontiersin.orgfrontiersin.org These tailored ligands are then used in self-assembly reactions with complementary metal-based acceptor units to form discrete and complex metallomacrocycles. frontiersin.orgfrontiersin.org

The self-assembly process is often highly efficient, driven by the formation of coordinate bonds between the nitrogen atoms of the pyrazine (B50134) or appended pyridine moieties and a metal center. This methodology has been successfully employed to construct intricate structures like hexagonal metallamacrocycles. frontiersin.orgfrontiersin.org Furthermore, under specific conditions, such as hydrothermal synthesis, this compound can directly participate in self-assembly reactions that also involve in-situ reduction of metal ions and substitution, leading to the formation of coordination polymers. capes.gov.br

Formation of Metallamacrocycles and Metallacages

Coordination-driven self-assembly is a powerful strategy for constructing metallamacrocycles and metallacages. mdpi.comunist.ac.kr In this approach, the defined coordination geometry of transition metals is combined with the specific angles of organic ligands to produce large, cyclic structures. Derivatives of this compound have been instrumental in creating such assemblies. frontiersin.orgfrontiersin.org

These self-assembly processes can lead to the formation of various architectures, from relatively simple [2+2] square metallamacrocycles to more complex systems. The final structure is dictated by the geometry of both the organic ligand and the metal acceptor.

A particularly fascinating application of this compound derivatives is in the creation of hexagonal metallamacrocycles. frontiersin.orgfrontiersin.orgresearchgate.net Nature frequently utilizes hexagonal motifs, and replicating this in synthetic systems is a significant goal in supramolecular chemistry. frontiersin.org By designing a ditopic donor ligand derived from this compound with a 0° angle between its two coordinating sites, it is possible to form a [1+1] hexagonal macrocycle when reacted with a complementary ditopic acceptor. frontiersin.orgfrontiersin.org

In one example, a donor ligand synthesized from this compound was reacted with a platinum(II)-based acceptor clip. frontiersin.org The resulting self-assembled product was a single, discrete hexagonal macrocycle. frontiersin.org Molecular modeling of this macrocycle confirmed a hexagonal cavity with specific dimensions, showcasing a rare example of a nanoscalar hexagonal framework constructed from only two building blocks. frontiersin.org The formation of such a structure is entropically more favorable than traditional methods that require the assembly of six or twelve separate components. frontiersin.org

Table 1: Dimensions of a [1+1] Hexagonal Macrocycle Derived from this compound

| Parameter | Value (nm) |

|---|---|

| Distance between exocyclic nitrogen atoms of pyrazine rings | 2.53 |

| Distance between the two platinum centers | 1.30 |

| Length of hexagon side 1 | 1.62 |

| Length of hexagon side 2 | 0.68 |

Data sourced from molecular modeling of the energy-minimized structure. frontiersin.org

The stability and defined shape of these hexagonal macrocycles make them interesting candidates for applications in host-guest chemistry and materials science. The use of transition metals like palladium and platinum in these structures also opens up possibilities for catalytic and electronic applications. acs.org

Role of Non-Covalent Interactions in Supramolecular Architectures

Hydrogen bonding is a highly directional and specific non-covalent interaction that plays a significant role in the assembly of supramolecular structures. libretexts.orgrsc.orgcam.ac.ukkhanacademy.org It occurs when a hydrogen atom is bonded to a highly electronegative atom (like nitrogen or oxygen) and is attracted to another nearby electronegative atom. libretexts.orgkhanacademy.org In the context of structures derived from this compound, hydrogen bonds can form between various parts of the assembled molecules, such as between amide groups in a ligand backbone or involving solvent molecules incorporated into the crystal lattice. libretexts.org

These interactions can link individual macrocycles or polymer chains into higher-order one-, two-, or three-dimensional networks. researchgate.net The strength and geometry of hydrogen bonds are critical in determining the final crystal packing arrangement. cam.ac.uk

Van der Waals forces are weaker, non-directional interactions that arise from temporary fluctuations in electron density around atoms and molecules. wikipedia.orgsavemyexams.commdpi.combritannica.com They include London dispersion forces and dipole-dipole interactions. savemyexams.com Although individually weak, the cumulative effect of many van der Waals interactions can be substantial in large supramolecular assemblies. wikipedia.org

Aromatic and heteroaromatic rings, such as the pyrazine ring in this compound and associated phenyl or pyridyl groups, can interact through π-π stacking. rsc.orgnih.govwikipedia.orgnih.govmdpi.com This non-covalent interaction involves the face-to-face or offset stacking of π-systems and is a significant driving force in the organization of many supramolecular architectures. rsc.orgmdpi.commdpi.com

In the crystal structures of complexes derived from this compound, π-π stacking can occur between the pyrazine rings of adjacent ligands or between the pyrazine ring and other aromatic moieties within the structure. rsc.org These interactions help to stabilize the three-dimensional network, often leading to the formation of columnar or layered structures. mdpi.com The distance between the stacked rings is typically in the range of 3.3 to 3.8 Å, indicative of effective π-π interactions. The presence and geometry of these stacking interactions are crucial for the stability and electronic properties of the resulting materials. nih.govmdpi.com

Host-Guest Chemistry Principles

Host-guest chemistry describes complexes where a "host" molecule forms a cavity that can bind a smaller "guest" molecule or ion. researchgate.net The interactions holding the complex together are non-covalent, including hydrogen bonds, ionic bonds, van der Waals forces, and hydrophobic interactions. researchgate.net The specificity of binding between a host and guest is known as molecular recognition. researchgate.net

While this compound itself does not typically function as a host, it is a critical precursor in the synthesis of complex host molecules. Its chemical structure, featuring two iodine atoms on a pyrazine ring, makes it an ideal starting material for constructing larger, cavity-containing structures through organic synthesis. The iodine atoms serve as reactive sites for cross-coupling reactions, allowing for the extension of the molecular framework.

A notable example involves the use of this compound in the multi-step synthesis of a hexagonal macrocycle designed for host-guest applications. The process begins with the conversion of commercially available 2,6-dichloropyrazine (B21018) to this compound (1). frontiersin.orgfrontiersin.org This intermediate is then reacted to form 2,6-diethynylpyrazine (2), followed by further reaction to yield 2,6-bis((3-iodophenyl)ethynyl)pyrazine (3). frontiersin.orgfrontiersin.org This elaborate pyrazine-based structure serves as a "donor clip" which, through self-assembly with a complementary "acceptor" molecule, forms a [1+1] ionic hexagonal macrocycle. frontiersin.orgfrontiersin.org This final macrocyclic assembly is the true host, capable of encapsulating guest molecules within its defined cavity. frontiersin.orgfrontiersin.org

The utility of pyrazine-based macrocycles as hosts has been demonstrated in their ability to bind electron-deficient nitroaromatic compounds, such as 2,4-dinitrotoluene (B133949) (DNT) and picric acid (PA). acs.orgnih.gov The π-electron-rich cavity of these pyrazine-containing hosts favorably interacts with the electron-poor guest molecules. acs.orgnih.gov This principle underscores the strategic importance of using building blocks like this compound to create sophisticated host systems.

Table 1: Synthesis Pathway to a Pyrazine-Based Host Molecule This interactive table outlines the key synthetic steps starting from this compound to form a complex donor tecton used in host-guest chemistry. frontiersin.orgfrontiersin.org

| Step | Starting Material | Reagents | Product | Role of Product |

| 1 | 2,6-Dichloropyrazine | NaI, CuI, N,N'-Dimethylethylenediamine, Dioxane | This compound (1) | Key Intermediate |

| 2 | This compound (1) | Trimethylsilylacetylene, Pd(PPh₃)₂Cl₂, CuI, PPh₃, TEA, Toluene | 2,6-Bis(trimethylsilylethynyl)pyrazine | Intermediate |

| 3 | 2,6-Bis(trimethylsilylethynyl)pyrazine | K₂CO₃, Methanol/THF | 2,6-Diethynylpyrazine (2) | Intermediate |

| 4 | 2,6-Diethynylpyrazine (2) | 1,3-Diiodobenzene, Pd(PPh₃)₂Cl₂, CuI, PPh₃, TEA, Toluene | 2,6-Bis((3-iodophenyl)ethynyl)pyrazine (3) | Intermediate |

| 5 | 2,6-Bis((3-iodophenyl)ethynyl)pyrazine (3) | 4-Ethynylpyridine (4), CuI, Pd(PPh₃)₂Cl₂ | 2,6-Bis((4-ethynylpyridyl)ethynyl)pyrazine (5) | Donor Tecton for Host Assembly |

Crystal Engineering of Pyrazine-Based Scaffolds

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. nih.gov In this context, pyrazine and its derivatives, including this compound, are employed as versatile scaffolds for constructing crystalline networks with desired properties. The iodine atoms in this compound are particularly significant due to their ability to form strong, directional non-covalent interactions known as halogen bonds (I···X, where X is a halogen or another electronegative atom).

Although a specific crystal structure for this compound is not prominently documented, the crystal structures of analogous compounds, such as 2,6-diiodopyridine (B1280989), provide valuable insights. The crystal packing of 2,6-diiodopyridine is governed by a combination of weak C—H···N hydrogen bonds and I···I halogen-bonding interactions, which link the molecules into layered supramolecular arrays. nih.goviucr.org It is highly probable that this compound would engage in similar halogen bonding to direct its self-assembly in the solid state. The presence of large iodine atoms on the pyrazine ring also increases the molecule's polarizability. vulcanchem.com

The deliberate use of the pyrazine scaffold allows for the construction of diverse architectures, from simple co-crystals to complex 3D coordination polymers with applications in gas adsorption and catalysis. vulcanchem.com The predictability of the coordination geometry of pyrazine, often acting as a linear bidentate linker, combined with the directional nature of halogen bonds from substituents like iodine, makes compounds like this compound powerful components in the crystal engineer's toolkit.

Table 2: Illustrative Crystallographic Data for an Analogous Compound: 2,6-Diiodo-3,5-dimethylpyridine This table presents crystal data for a related di-iodo heterocyclic compound to exemplify the parameters determined in crystal engineering studies. Note that steric hindrance from the methyl groups in this specific analogue prevents the halogen-halogen interactions that would be expected for this compound. iucr.org

| Parameter | Value |

| Chemical Formula | C₇H₇I₂N |

| Crystal System | Orthorhombic |

| Space Group | P b c n |

| a (Å) | 7.6194 (3) |

| b (Å) | 14.6296 (6) |

| c (Å) | 8.1057 (2) |

| Volume (ų) | 903.53 (6) |

| Z | 4 |

| Key Interactions | Face-to-face π-stacking |

Polymer Chemistry and Materials Science Applications

2,6-Diiodopyrazine as a Monomer in Polymer Synthesis

This compound serves as a key monomer in the creation of various polymers, including planar polypyrazines and conjugated polymers. The presence of two reactive iodine atoms allows for its participation in a range of polymerization reactions.

Condensation Polymerizations to Planar Polypyrazines

Condensation polymerization is a primary method for synthesizing polypyrazines from pyrazine (B50134) monomers. acs.org These reactions typically involve the step-wise reaction between functional groups of monomers, leading to the formation of a polymer and the elimination of a small molecule. uomustansiriyah.edu.iq In the context of this compound, it can be utilized in palladium/copper-catalyzed coupling reactions with other monomers, such as distannylpyrazines, to form the polymer backbone. acs.orgcmu.edu This approach is instrumental in creating planar polypyrazines, where the pyrazine units are linked in a flat, extended structure. acs.org The planarity of these polymers is crucial for maximizing π-conjugation along the polymer chain. cmu.edu

Step-Growth Polymerization Strategies

Step-growth polymerization is a class of polymerization where bifunctional or multifunctional monomers react to form dimers, trimers, and eventually long-chain polymers. uomustansiriyah.edu.iqcozum.info.tr This method is characterized by the slow, step-wise increase in polymer molecular weight. uomustansiriyah.edu.iq For pyrazine-based polymers, two pyrazine monomers are often prepared for the step-growth polymerization process. acs.org The reaction proceeds through individual reactions of the functional groups on the monomers. uomustansiriyah.edu.iq A key challenge in the synthesis of pyrazine-containing polymers is the inherent electron deficiency of the pyrazine nucleus, which makes traditional electrophilic halogenation difficult. acs.orgcmu.edu To overcome this, directed ortho-metalation techniques have been developed. acs.orgcmu.edu Palladium/copper-catalyzed couplings of diiodopyrazines with distannylpyrazines are a common and effective strategy in these step-growth polymerizations. acs.orgcmu.edu

Synthesis of Conjugated Polymers

Conjugated polymers, characterized by alternating single and double bonds along the polymer backbone, are at the forefront of materials for emerging optoelectronic technologies. cmu.edu this compound is a valuable monomer for synthesizing these materials. Its incorporation into a polymer backbone, often with other aromatic units, can lead to materials with desirable electronic and optical properties. nih.gov

Various synthetic strategies are employed to create conjugated polymers using pyrazine-based monomers. These include palladium-catalyzed cross-coupling reactions like Suzuki, Stille, and direct arylation polycondensation (DArP). rsc.orgresearchgate.net For instance, palladium-catalyzed direct C-H cross-coupling polycondensation has been used to synthesize D-π-A conjugated polymers containing benzotriazole (B28993) and thiophene (B33073) derivatives. mdpi.com Another approach involves a palladium-catalyzed cyclopentannulation polymerization followed by cyclodehydrogenation to create ladder-type polymers. osti.gov

Strategies for Enhancing π-Conjugation in Pyrazine-Containing Polymers

Maximizing the extent of π-conjugation in pyrazine-containing polymers is critical for achieving desired electronic properties, such as low band gaps and high charge carrier mobility. acs.orgcmu.edu Several strategies are employed to enhance this conjugation:

Planarization of the Polymer Backbone: Ensuring the planarity of the polymer chain is paramount. This is often achieved by creating ladder-type structures where the aromatic units are fused together, restricting bond rotation and enforcing a flat conformation. acs.orgcmu.edusemanticscholar.org

Introduction of Double-Bonded Ladder Units: Incorporating double-bonded ladder units helps to maintain the planarity of consecutive aryl moieties, which maximizes the extended π-conjugation. acs.orgcmu.edu

Fused Ring Systems: Creating fused aromatic ring systems within the polymer backbone, such as in ladder polymers, significantly increases the effective π-conjugation length. rsc.org

Strategic Monomer Design: The choice of co-monomers and their substitution patterns can influence the electronic properties and the degree of conjugation. For example, using electron-rich co-monomers can modulate the polymer's electronic structure. rsc.org

Development of Soluble Aromatic Ladder Polymers

A significant challenge in the field of conjugated polymers is their often-poor solubility, which hinders their processing and characterization. acs.orgcmu.edu The development of soluble aromatic ladder polymers is therefore a key research focus. Ladder polymers consist of an uninterrupted sequence of fused rings, leading to a rigid, planar structure with extended π-conjugation. semanticscholar.org

To address the solubility issue, researchers have developed innovative synthetic approaches. One successful strategy involves a two-step process: first, the synthesis of a soluble precursor polymer, followed by a ring-closing reaction to form the ladder structure. acs.orgcmu.edu For instance, a polypyrazine backbone can be synthesized, and then ladder linkages can be formed in a subsequent step. acs.org

Another approach is to introduce solubilizing side chains onto the polymer backbone. cmu.edu These side chains, which can be long alkyl or branched groups, increase the entropy of the polymer and disrupt intermolecular packing, thereby improving solubility in common organic solvents. semanticscholar.org For example, a carbazole-derived ladder polymer with good solubility was synthesized using a thermodynamically controlled ring-closing olefin metathesis. semanticscholar.org

Implications for Optoelectronic Materials

The unique properties of pyrazine-containing polymers, particularly conjugated and ladder-type structures derived from monomers like this compound, make them highly promising for a variety of optoelectronic applications. mdpi.com These applications leverage the materials' ability to absorb and emit light and to transport charge.

Key optoelectronic applications include:

Organic Light-Emitting Diodes (OLEDs): The tunable emission colors and good charge-transporting properties of these polymers make them suitable for use as the emissive layer in OLEDs. mdpi.commdpi.com

Organic Field-Effect Transistors (OFETs): The high charge carrier mobility of some pyrazine-containing polymers allows for their use as the active semiconductor layer in OFETs. nih.govosti.gov

Organic Solar Cells (OSCs): The broad absorption spectra and suitable energy levels of these polymers make them effective as donor or acceptor materials in the active layer of OSCs. nih.govtue.nl

The development of new pyrazine-based polymers with tailored properties continues to be an active area of research, with the potential to lead to more efficient and stable organic electronic devices. mdpi.com

Computational and Theoretical Chemistry

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to determining the electronic properties of a molecule. mdpi.com These methods solve the Schrödinger equation for a given molecular system, providing information on energy levels, molecular orbitals, and charge distribution. mpg.de For 2,6-diiodopyrazine and its derivatives, such calculations are crucial for understanding its reactivity and spectroscopic behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It relies on using the electron density as the fundamental variable, which simplifies calculations compared to wave-function-based methods, making it feasible for complex systems. mpg.de DFT calculations, often using hybrid functionals like B3LYP, can accurately predict molecular geometries, electronic properties, and reactivity descriptors. scispace.comsemanticscholar.org

While specific DFT studies focusing solely on isolated this compound are not prominent in the reviewed literature, research on its direct derivatives provides significant insight. For instance, DFT calculations have been performed on (D–π–)2A fluorescent dyes, such as OUK-2, which are synthesized via a Stille coupling reaction with this compound. beilstein-journals.orgbeilstein-journals.org

In these studies, the molecular orbitals of the resulting dyes were calculated using DFT at the B3LYP/6-31G(d,p) level of theory. beilstein-journals.org The analysis revealed that the Highest Occupied Molecular Orbital (HOMO) is primarily localized on the electron-donating (diphenylamino)carbazole moieties, while the Lowest Unoccupied Molecular Orbital (LUMO) is centered on the electron-accepting thienylpyrazine moiety derived from this compound. beilstein-journals.org This separation of HOMO and LUMO is indicative of an intramolecular charge transfer (ICT) upon photoexcitation. beilstein-journals.org

The calculated HOMO and LUMO energy levels for the OUK-2 dye, which incorporates the this compound core, are presented in the table below. The energy levels are consistent with experimental observations from photoabsorption and fluorescence spectra. beilstein-journals.org

| Molecular Orbital | Energy (eV) | Localization |

| HOMO | -4.78 | (Diphenylamino)carbazole moieties |

| LUMO | -1.76 | Thienylpyrazine moiety |

| Data sourced from DFT calculations at the B3LYP/6-31G(d,p) level of theory. beilstein-journals.org |

Furthermore, studies on other pyrazine (B50134) derivatives, like 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105), have used DFT to explore how external factors such as electric fields can influence the electronic structure, frontier molecular orbitals (FMOs), and the HOMO-LUMO gap, thereby affecting the molecule's stability and spectroscopic properties. nih.gov These findings highlight the utility of DFT in tuning the electronic characteristics of pyrazine-based compounds.

Semiempirical molecular orbital methods offer a computationally less intensive alternative to ab initio methods like DFT, making them suitable for very large molecular systems. scielo.org.mx These methods use a simplified form of the Schrödinger equation and incorporate parameters derived from experimental data to approximate certain integrals, balancing computational speed with accuracy. scielo.org.mxsemichem.com

One such method, Parameterization Method 6 (PM6), has been specifically employed to study derivatives of this compound. frontiersin.org PM6 is a general-purpose model that improves upon previous methods like AM1 and PM3 by using a larger training set for parameter optimization, including data from ab initio and DFT results where experimental data is scarce. scielo.org.mxsemichem.com

In a notable study, the PM6 method was used to perform molecular modeling on a [1+1] ionic hexagonal macrocycle formed from a tecton derived from this compound. frontiersin.org The theoretical calculations were carried out with the Gaussian 09 software package to gain structural insights in the absence of X-ray quality single crystals. frontiersin.org This application demonstrates the practical utility of semiempirical methods in predicting the structural features of complex supramolecular assemblies containing the this compound unit. frontiersin.org

Density Functional Theory (DFT) Studies

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations provide a view of the dynamic evolution of molecular systems, allowing researchers to study conformational changes and intermolecular interactions over time. nih.govwindows.net These techniques are invaluable for predicting how molecules like this compound and its derivatives might behave in complex environments.

Molecular modeling is frequently used to predict the three-dimensional structure and preferred conformations of molecules. For complex structures derived from this compound, these predictions are essential for understanding their potential to form specific architectures, such as host-guest systems.

A key application of this approach was the use of the PM6 semiempirical molecular orbital method to model a large hexagonal macrocycle synthesized using a donor tecton derived from this compound. frontiersin.org When attempts to grow single crystals for X-ray crystallography were unsuccessful, molecular modeling provided crucial structural information. frontiersin.org The energy-minimized structure calculated using PM6 confirmed the formation of a macrocycle with a distinct hexagonal cavity. frontiersin.org The model also allowed for the estimation of key structural parameters, as detailed in the table below.

| Structural Parameter | Predicted Distance (nm) |

| Distance between pyrazine nitrogen atoms | 2.53 |

| Distance between platinum centers | 1.30 |

| Lengths of hexagon sides | 1.62 and 0.68 |

| Data obtained from energy-minimized structure using the PM6 semiempirical MO method. frontiersin.org |

This predictive capability is vital for the rational design of new supramolecular structures with tailored cavities for specific applications in materials science and molecular recognition.

Understanding how a compound interacts with biological macromolecules like proteins is fundamental for drug discovery. windows.net Molecular docking and molecular dynamics (MD) simulations are primary in silico tools used to predict the binding modes and stability of ligand-protein complexes. nih.govnih.gov Docking predicts the preferred orientation of a ligand when bound to a receptor, while MD simulations provide insights into the dynamic behavior and stability of the complex over time. nih.gov

While docking or MD studies specifically on this compound were not found, research on related pyrazine derivatives illustrates the approach. For example, a study on 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide (CIMPPC) investigated its inhibitory activity against an anti-inflammatory receptor through molecular docking and MD simulations. chemrxiv.org Such studies help identify key interactions, like hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the protein's active site. mdpi.com

The general process for these simulations involves:

Preparation : The 3D structures of the ligand and the target protein (often obtained from databases like the Protein Data Bank) are prepared, which includes adding charges and optimizing geometry. nih.govmdpi.com

Docking : The ligand is docked into the active site of the protein to generate potential binding poses, which are scored based on binding affinity. mdpi.com

MD Simulation : The most promising protein-ligand complex from docking is subjected to MD simulation in a simulated physiological environment (e.g., surrounded by water and ions) to assess its stability and the fluctuations of the complex over a specific time period. nih.govlabxing.com

These computational techniques allow for the prediction of a compound's potential biological activity and guide the design of more potent and selective molecules. windows.net

Prediction of Molecular Conformations and Cavity Formation

Analysis of Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the three-dimensional charge distribution of a molecule. uni-muenchen.deavogadro.cc They are generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. uni-muenchen.de The map is color-coded, typically with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). avogadro.ccresearchgate.net

MEP analysis is a valuable tool for predicting a molecule's reactivity and intermolecular interaction sites. uni-muenchen.de While no MEP map for this compound was found in the surveyed literature, studies on analogous pyrazine derivatives provide insight into what might be expected. For instance, an MEP analysis of 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide (CIMPPC) was used to investigate the molecule's reactive properties. chemrxiv.org

Generally, for a molecule like this compound, an MEP map would be expected to show:

Negative Potential (Red/Yellow) : Regions of high electron density, primarily located around the two electronegative nitrogen atoms of the pyrazine ring. These sites would be the most likely to interact with electrophiles or act as hydrogen bond acceptors.

Positive Potential (Blue) : Regions of low electron density, likely associated with the hydrogen atoms on the pyrazine ring.

Halogen Bonding : The iodine atoms could exhibit a region of positive potential on their outermost surface (a σ-hole), making them potential halogen bond donors. This phenomenon is critical for understanding specific non-covalent interactions in crystal engineering and biological systems. researchgate.net

The MEP is typically calculated using data from DFT or other quantum chemical methods, providing a direct link between the electronic structure and the chemical reactivity of the molecule. walisongo.ac.id

Energetics of Binding Modes in Host-Guest Systems

The study of host-guest chemistry involving halogenated molecules like this compound is a specialized area of supramolecular chemistry. The binding of a guest molecule within a host's cavity is governed by a variety of non-covalent interactions. Computational and theoretical chemistry provide powerful tools to dissect and quantify these interactions, offering insights into the stability and geometry of the resulting complex. In the case of this compound, the primary interaction driving its inclusion in a suitable host is expected to be halogen bonding, a highly directional interaction involving the electrophilic region on the iodine atoms.

Research Findings on Halogen Bonding Energetics

While specific experimental or extensive computational studies on the host-guest chemistry of this compound are not widely documented in publicly available literature, the principles of halogen bonding are well-established through theoretical and crystallographic studies on related systems. Halogen bonds (X-bonds) are non-covalent interactions where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. unimi.it The strength of this interaction follows the trend I > Br > Cl > F, making iodine an excellent halogen bond donor. unimi.it

The electrophilic character of the iodine atoms in this compound is significantly enhanced by the electron-withdrawing nature of the pyrazine ring. The nitrogen atoms in the aromatic ring pull electron density away from the carbon atoms, which in turn polarizes the C-I bonds. This creates a region of positive electrostatic potential, known as a σ-hole, on the outer side of each iodine atom, along the extension of the C-I bond. unimi.it This positive σ-hole can then interact favorably with electron-rich regions of a host molecule, such as lone pairs on oxygen or nitrogen atoms, or the π-electron system of an aromatic ring.

Computational studies on similar dihalopyridine and dihalobenzene derivatives provide a framework for estimating the energetic contributions of these interactions. Density Functional Theory (DFT) is a common method used to calculate the interaction energies in such systems. unimi.it These calculations can predict the geometry of the host-guest complex and the binding energy associated with different binding modes.

For instance, theoretical studies on complexes of di-iodinated aromatic compounds with various Lewis bases have shown that halogen bond interaction energies can range from a few kcal/mol to over 20 kcal/mol, depending on the nature of the host and the solvent environment. The directionality of the C–I···Lewis base interaction is a key feature, with geometries approaching 180° being the most stable. unimi.it

Data on Binding Energetics

To illustrate the potential binding energetics of this compound in a host-guest system, we can consider a hypothetical host molecule with Lewis basic sites. The binding free energy (ΔG) of the complex formation is a sum of enthalpic (ΔH) and entropic (-TΔS) contributions. The enthalpic term is largely driven by the formation of halogen bonds and other non-covalent interactions like van der Waals forces and π-stacking.

The following table presents a hypothetical breakdown of interaction energies for this compound with a generic host cavity, based on data from analogous systems studied computationally. These values are illustrative and would need to be confirmed by specific calculations for a defined host-guest pair.

| Interaction Type | Contributing Atoms/Groups | Estimated Energy (kcal/mol) |

| Halogen Bonding | C-I ··· O (Host) | -5 to -15 |

| Halogen Bonding | C-I ··· N (Host) | -7 to -20 |

| π-π Stacking | Pyrazine ring ··· Aromatic ring (Host) | -2 to -5 |

| van der Waals | Entire Guest ··· Host Cavity | -3 to -8 |

Note: These are estimated energy ranges based on computational studies of similar halogenated guest molecules. The actual energies will vary depending on the specific host, solvent, and computational method.

Biological Activity and Medicinal Chemistry Research

Investigation of Derivatives for Antiproliferative Activity

The core structure of pyrazine (B50134) has been a scaffold for the synthesis of numerous derivatives, which have been evaluated for their ability to combat the proliferation of cancer cells.

The cytotoxic effects of pyrazine-related derivatives have been assessed against several human cancer cell lines. In one study, the cytotoxicity of platinum-containing organometallic complexes, including a self-assembled macrocycle (Compound 7) and its precursor (Compound 6), was evaluated against human lung cancer (A549), human oral cancer (KB), and human skin keratinocyte (HaCaT) cell lines using an MTT assay. frontiersin.org The toxicity of these compounds was found to be dependent on both the dose and the specific cell line. frontiersin.org The study determined the IC₅₀ values, which represent the concentration of a compound required to kill 50% of the cells. frontiersin.org All compounds were tested over a concentration range of 2.5 to 30 μM for 48 hours. frontiersin.orgfrontiersin.org Human melanoma cells (HTB-140) and human epithelial lung carcinoma cells (A549) have also shown sensitivity to other novel derivatives. nih.gov

The performance of these novel compounds was benchmarked against cisplatin, a well-established anticancer drug used as a positive control. frontiersin.org The results indicated that while the tested platinum-based macrocycles (Compounds 6 and 7) were less potent than cisplatin, the formation of the metallamacrocycle (Compound 7) enhanced its cytotoxic activity against A549 and KB cancer cells compared to its precursor (Compound 6). frontiersin.org

| Compound | A549 (Lung Cancer) | KB (Oral Cancer) | HaCaT (Keratinocyte) |

|---|---|---|---|

| Compound 6 | 20.1 ± 1.5 | 22.5 ± 1.8 | 25.1 ± 2.1 |

| Compound 7 | 17.5 ± 1.2 | 19.8 ± 1.6 | 23.2 ± 1.9 |

| Cisplatin | 9.8 ± 0.9 | 10.5 ± 1.1 | 15.4 ± 1.5 |

Research into the mechanisms by which these derivatives kill cancer cells has pointed to several cellular processes. One proposed mechanism is the induction of apoptosis, or programmed cell death. nih.govdovepress.com For instance, certain 2,2'-Bipyridine derivatives have been shown to trigger apoptosis in HepG2 cells by causing an accumulation of reactive oxygen species (ROS) and subsequent depolarization of the mitochondrial membrane. dovepress.com Another study found that specific derivatives can induce apoptosis and also decrease the release of interleukin-6 (IL-6) in cancer cells. nih.gov

Furthermore, some pyrazine-related compounds are believed to interfere with the cell cycle. For example, a series of 2,6-disubstituted imidazo[4,5-b]pyridines caused a dose-dependent accumulation of cells in the G2/M phase of the cell cycle, suggesting a phase-specific mechanism of action. nih.gov A novel "hold and kill" mechanism has also been described for certain heterobifunctional small molecules, which bring a tumor-specific protein and an essential protein together, leading to the death of the cancer cell. haldatx.com

Comparison with Established Anticancer Agents (e.g., Cisplatin)

Enzyme Inhibition Studies of Pyrazine Derivatives

Pyrazine derivatives have been identified as potent inhibitors of several key enzymes, highlighting their potential as targeted therapies.

A significant area of research has been the development of 2,6-disubstituted pyrazines as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. Specifically, these compounds have been engineered as potent and cell-active inhibitors of Casein Kinase 2 (CSNK2A). nih.govbiorxiv.orgresearchgate.net

In these studies, the 4'-carboxyphenyl group was identified as the optimal substituent at the 2-position of the pyrazine ring for CSNK2A activity. nih.govbiorxiv.org Modifications at the 6-position were explored to enhance selectivity for CSNK2A over PIM3 kinase, another related enzyme. nih.govbiorxiv.org One analogue, a 6-isopropoxyindole derivative, emerged as a nanomolar inhibitor of CSNK2A with a 30-fold selectivity over PIM3 in cellular assays. nih.gov Another pyrazine compound was reported as a potent dual CSNK2A/PIM3 inhibitor with IC₅₀ values of 5 nM and <3 nM, respectively. nih.gov However, its strong inhibition of PIM3 could complicate its use as a specific pharmacological tool for studying CSNK2A. nih.gov

| Kinase | IC₅₀ (nM) | Selectivity vs. PIM3 |

|---|---|---|

| CSNK2A | 45 ± 6 | 15-fold |

| PIM3 | 675 ± 89 | - |

| CDK2 | >10,000 | >222-fold |

Derivatives of pyrazine have also been investigated for their ability to inhibit alpha-amylase, an enzyme involved in carbohydrate metabolism. ajrconline.orgajrconline.org In one study, novel tetrahydro imidazo[1,2-a] pyrazine derivatives were synthesized and evaluated for their in-vitro anti-diabetic activity through an alpha-amylase inhibition assay. ajrconline.orgajrconline.org The results from these studies suggested that compounds featuring electron-withdrawing groups, such as nitro and bromo substituents, exhibited potent activity. ajrconline.orgajrconline.org Other related heterocyclic compounds, like pyrazole (B372694) derivatives, have also been shown to inhibit alpha-amylase, with the inhibitory effect increasing with higher concentrations of the compound. ajchem-a.comajchem-a.com

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a crucial role in regulating fatty acid storage, glucose metabolism, and adipocyte differentiation. wikipedia.org Agonists of PPARγ, such as the thiazolidinedione class of drugs, are utilized in the management of type 2 diabetes due to their ability to enhance insulin (B600854) sensitivity. wikipedia.orgnih.gov The activation of PPARγ stimulates the uptake and storage of lipids in fat cells, a process known as adipogenesis. wikipedia.org This mechanism helps to lower blood glucose levels without increasing the pancreas's output of insulin. wikipedia.org

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for the rational design of new drugs. scirp.org These studies involve systematically modifying the chemical structure of a compound to understand how these changes affect its biological activity. scirp.org By analyzing the SAR, chemists can identify the key chemical features, or pharmacophores, responsible for a molecule's therapeutic effects and design more potent and selective derivatives. scirp.org

In the context of 2,6-diiodopyrazine, SAR studies have been instrumental in developing potent inhibitors of various protein kinases. For example, research on 2,6-disubstituted pyrazines has led to the discovery of potent and selective inhibitors of protein kinase CK2 and PIM kinases. biorxiv.org One study identified a 2,6-disubstituted pyrazine as a potent dual inhibitor of CSNK2A and PIM3. nih.gov Further modifications to the substituents at the 2- and 6-positions of the pyrazine ring were explored to enhance selectivity for CSNK2A over PIM3. biorxiv.org It was found that a 4'-carboxyphenyl group at the 2-position was optimal for CSNK2A activity, while modifications at the 6-position, such as the introduction of a 6-isopropoxyindole group, improved selectivity. biorxiv.org

Another area where SAR has been applied to pyrazine derivatives is in the development of antituberculosis agents. nih.gov Studies on 2,6-disubstituted thiosemicarbazone derivatives of pyridine, a related heterocyclic scaffold, have shown that the nature and position of substituents significantly influence their activity against Mycobacterium tuberculosis. nih.gov

Antiviral Properties of Pyrazine Scaffolds

The pyrazine ring is a key structural component in a number of clinically used antiviral drugs, highlighting its importance in the development of new antiviral agents. For instance, Favipiravir, a pyrazine derivative, has been widely used in the treatment of various viral infections.

Recent research has focused on developing novel pyrazine-based compounds with antiviral activity, particularly against SARS-CoV-2. One approach has involved the synthesis of pyrazine-triazole conjugates, with some of these compounds demonstrating significant potency against the virus. nih.gov Another strategy has been to create hybrid molecules combining the pyrazine scaffold with other biologically active heterocycles, such as benzothiazole. nih.gov

Furthermore, derivatives of pyrazine-2-carboxylic acid have been investigated for their potential to target viroporins, which are ion-conducting proteins produced by many pathogenic viruses. sciforum.netsciforum.net These proteins disrupt the host cell's ionic balance, creating a favorable environment for viral replication. sciforum.netsciforum.net By blocking the function of viroporins, these pyrazine derivatives offer a promising strategy for antiviral therapy. sciforum.netsciforum.net One study showed that a tryptophan methyl ester derivative of 2-pyrazinecarboxylic acid was able to suppress the replication of the influenza A virus. sciforum.net

Pharmacological Potential of this compound Derivatives

The this compound scaffold serves as a versatile starting material for the synthesis of a wide range of pharmacologically active compounds. The presence of two iodine atoms allows for selective functionalization through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. vulcanchem.com This chemical versatility enables the creation of diverse libraries of pyrazine derivatives for screening in various biological assays. vulcanchem.com

Derivatives of this compound have shown promise in several therapeutic areas. For instance, they have been utilized in the development of potent and selective inhibitors of protein kinases, which are crucial targets in cancer therapy. biorxiv.orgnih.gov By systematically modifying the substituents on the pyrazine ring, researchers have been able to fine-tune the inhibitory activity and selectivity of these compounds. biorxiv.org

Catalytic Applications